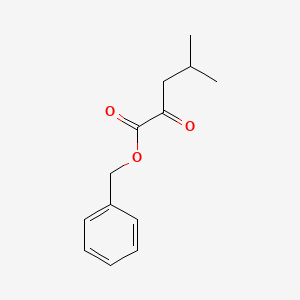

Benzyl 4-methyl-2-oxopentanoate

Description

Benzyl 4-methyl-2-oxopentanoate is a synthetic ester derivative of 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), a key intermediate in leucine catabolism. It is structurally characterized by a benzyl ester group attached to the carboxylate moiety of 4-methyl-2-oxopentanoic acid. This compound is primarily utilized in organic synthesis, such as in the preparation of protected amino acid derivatives (e.g., coupling with histidine analogs to generate dipeptide intermediates) . Its role in biochemical pathways mirrors that of its free acid form, 4-methyl-2-oxopentanoate, which is a critical metabolite in branched-chain amino acid (BCAA) degradation and energy metabolism .

Properties

IUPAC Name |

benzyl 4-methyl-2-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNRTNKFRLUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 4-methyl-2-oxopentanoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, synthesis, and implications in therapeutic contexts.

Overview of this compound

This compound is an ester derivative of 4-methyl-2-oxopentanoic acid. The compound has garnered attention for its role in various biochemical processes, particularly in metabolic pathways involving ketone bodies and amino acids.

Metabolic Activity

Research indicates that 4-methyl-2-oxopentanoate significantly stimulates islet-cell respiration and ketone-body formation in pancreatic islets. The metabolism of this compound leads to the production of various metabolites, including acetoacetate and L-leucine, which are crucial for energy metabolism and protein synthesis respectively. Notably, the compound's uptake by pancreatic islets is influenced by concentration and pH levels, suggesting a regulated metabolic pathway that may be linked to mitochondrial oxidative phosphorylation .

Key Findings:

- Stimulation of Islet-cell Respiration : The compound enhances respiratory activity in pancreatic islets, indicating a potential role in glucose metabolism.

- Ketone-body Formation : It promotes the formation of ketone bodies, which are vital energy sources during fasting or low-carbohydrate intake.

- Amino Acid Incorporation : The compound is incorporated into various amino acids and metabolites, demonstrating its involvement in amino acid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving key intermediates. The structure-activity relationship studies have shown that modifications at specific positions on the benzyl group can enhance biological activity. For instance, certain substituents on the benzyl ring have been linked to improved inhibition of histone deacetylases (HDACs), which are important targets in cancer therapy .

Case Studies

- In Vitro Studies on HDAC Activity : In a study evaluating the biological activity of related compounds, it was found that derivatives of 4-methyl-2-oxopentanoate exhibited significant HDAC inhibitory activity. This suggests potential applications in cancer treatment where HDAC inhibitors are beneficial .

- Metabolic Profiling in Animal Models : Animal studies have demonstrated that administration of 4-methyl-2-oxopentanoate leads to increased levels of ketone bodies and alterations in glucose metabolism, supporting its role as a metabolic modulator .

Research Findings Summary Table

Scientific Research Applications

Biochemical Applications

- Metabolic Studies :

- Neurotoxicity Research :

- Lipid Accumulation :

Pharmaceutical Applications

- Drug Development :

- Targeted Drug Delivery :

Case Studies

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following compounds share structural or functional similarities with benzyl 4-methyl-2-oxopentanoate:

Enzyme Kinetics and Substrate Specificity

Branched-chain α-keto acids exhibit varying catalytic efficiencies with enzymes such as lactate dehydrogenase (LDH) and branched-chain α-keto acid dehydrogenase (BCKDH) :

Metabolic and Physiological Roles

- 4-Methyl-2-oxopentanoate: Leucine Catabolism: Converted to acetyl-CoA and acetoacetate via BCKDH, contributing to ketogenesis and ATP production . Insulin Secretion: Stimulates pancreatic β-cells at ≥4 mM concentrations via NADPH redox coupling and mitochondrial Ca²⁺ uptake . Exercise Response: Upregulated 25-fold during physical training as a marker of BCAA breakdown .

- 3-Methyl-2-oxovalerate (Isoleucine-derived): Preferentially metabolized to succinyl-CoA; less ketogenic than 4-methyl-2-oxopentanoate .

- 3-Methyl-2-oxobutanoate (Valine-derived): Induces milder metabolic disturbances (e.g., in gestational diabetes) compared to leucine derivatives .

Regulatory Interactions

- Mitochondrial Oxidation: 4-Methyl-2-oxopentanoate oxidation in skeletal muscle is biphasic (Km = 9.1 µM and 0.78 mM) and enhanced by ADP/malate . Inhibited by palmitate (long-chain fatty acid) but activated by octanoate (medium-chain fatty acid) in cardiac tissue .

- Aminotransferase Substrate Spectrum: this compound’s free acid form is a substrate for TAA1/TAR1 aminotransferases, similar to phenylpyruvate and α-ketoglutarate .

Pathophysiological Relevance

- Inflammation and Disease: Elevated 4-methyl-2-oxopentanoate in CSF correlates with neuroinflammation and BCAA dysregulation (e.g., in dKO rats) . Intrauterine inflammation increases fetal brain levels by 9.24-fold, indicating BCAA pathway disruption .

- Aging and Healthspan: Downregulation of 4-methyl-2-oxopentanoate in flies correlates with improved metabolic health via nicotinamide pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.